1-Amino-3-(methylsulfonyl)propan-2-ol
Description
1-Amino-3-(methylsulfonyl)propan-2-ol is an amino alcohol derivative characterized by a propan-2-ol backbone substituted with an amino group (-NH₂) at position 1 and a methylsulfonyl (-SO₂CH₃) group at position 2. The methylsulfonyl moiety is a strong electron-withdrawing group, which significantly influences the compound’s physicochemical properties, such as solubility, acidity, and reactivity.
Properties
Molecular Formula |
C4H11NO3S |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
1-amino-3-methylsulfonylpropan-2-ol |
InChI |
InChI=1S/C4H11NO3S/c1-9(7,8)3-4(6)2-5/h4,6H,2-3,5H2,1H3 |
InChI Key |
SZOWUJMOOYBGMV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(methylsulfonyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with methylsulfonyl chloride to form 3-(methylsulfonyl)propan-1-ol, which is then aminated using ammonia or an amine source under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 1-amino-3-(methylsulfonyl)propan-2-ol typically involves large-scale batch reactions. The process may include steps such as chlorination, sulfonation, and amination, followed by purification techniques like distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(methylsulfonyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted amino alcohols.
Scientific Research Applications
1-Amino-3-(methylsulfonyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-amino-3-(methylsulfonyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can affect biochemical pathways and cellular processes, making the compound of interest for drug development and other applications .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The methylsulfonyl group increases acidity (lower pKa) compared to ether-linked substituents (e.g., phenoxy or morpholine). For example, 2-aminopropylsulfonic acid (pKa ~9.15) is more acidic than phenoxy-substituted analogs .
- Solubility: Sulfonyl and morpholine groups enhance water solubility, whereas aromatic substituents (e.g., phenoxy) increase lipophilicity .
- Reactivity : Methylsulfonyl groups act as leaving groups in nucleophilic substitutions, enabling diverse derivatization pathways, unlike stable ether or amine substituents .
Physicochemical Properties
Comparative pKa values (from ):
| Compound | pKa (Amino Group) | pKa (Other Groups) |
|---|---|---|
| 3-Aminopropanoic acid | 3.55 | 10.24 (carboxylic acid) |
| 2-Aminopropylsulfonic acid | - | 9.15 (sulfonic acid) |
| 1-Amino-1-propanol | 9.96 | - |
| 1-Amino-3-(methylsulfonyl)propan-2-ol (inferred) | ~8.5–9.5 | ~1–2 (sulfonyl) |
The methylsulfonyl group likely reduces the amino group’s basicity (lower pKa) compared to unsubstituted 1-amino-1-propanol (pKa 9.96) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
